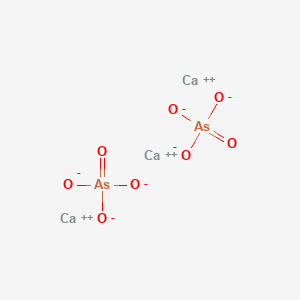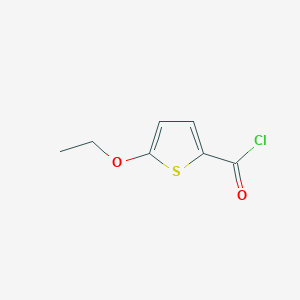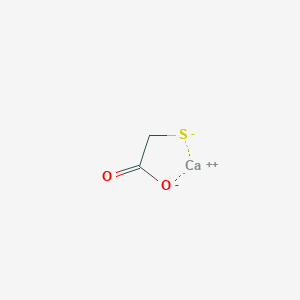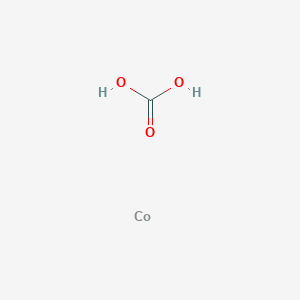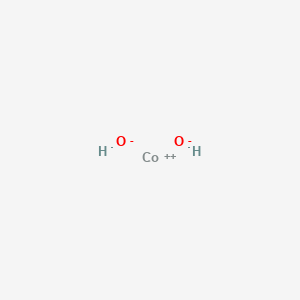
Manganèse
Vue d'ensemble
Description
Le Manganèse est un élément chimique de symbole Mn et de numéro atomique 25. C'est un métal dur, cassant et argenté que l'on trouve souvent dans les minerais en association avec le fer. Le this compound a été isolé pour la première fois en 1774 par le chimiste suédois Carl Wilhelm Scheele et son associé Johan Gottlieb Gahn . C'est un élément essentiel pour la fabrication de l'acier et il a un large éventail d'utilisations industrielles en alliage, notamment dans les aciers inoxydables .
Applications De Recherche Scientifique
Manganese has a wide range of scientific research applications across various fields:
Chemistry:
Catalysis: Manganese compounds are used as catalysts in organic synthesis and industrial processes.
Battery Technology: Manganese dioxide is used in the production of batteries, including alkaline and lithium-ion batteries.
Biology:
Enzyme Cofactor: Manganese is an essential trace element that acts as a cofactor for various enzymes, including superoxide dismutase, which protects cells from oxidative damage.
Medicine:
Diagnostic Imaging: Manganese-based nanoparticles are used as contrast agents in magnetic resonance imaging (MRI) for cancer diagnosis and treatment.
Drug Delivery: Manganese nanoparticles are being explored for targeted drug delivery systems.
Industry:
Mécanisme D'action
- Manganese is an essential trace element for humans and animals. It plays a crucial role in various biological processes, including cell protection, metabolism, bone mineralization, and reproductive function .
- In the brain, manganese accumulates mainly in the basal ganglia, affecting neurotransmitter systems. It impairs dopaminergic, cholinergic, and GABAergic pathways .
- Notably, manganese complexes can generate reactive oxygen species (ROS), contributing to oxidative stress. These ROS play a role in cancer cell death and may also impact neurotoxicity .
Target of Action
Mode of Action
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le manganèse peut être préparé par diverses voies de synthèse. Une méthode courante consiste à réduire le dioxyde de this compound (MnO₂) avec du carbone dans un haut fourneau ou un four électrique pour produire du ferrothis compound, qui est ensuite utilisé dans la fabrication de l'acier . Une autre méthode consiste à électrolyser une solution de sulfate de this compound pour produire du this compound métallique pur .
Méthodes de production industrielle : La production industrielle du this compound implique principalement l'exploitation minière de minerais de this compound, qui sont ensuite traités pour extraire le this compound. Les minerais les plus importants sont les oxydes tels que la pyrolusite (MnO₂), la romanéchite et le wad . Ces minerais sont réduits dans des hauts fourneaux ou des fours électriques avec du carbone pour produire du ferrothis compound . Le this compound électrolytique est produit par l'électrolyse d'une solution de sulfate de this compound, ce qui fournit du this compound métallique de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions : Le manganèse subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Il présente plusieurs états d'oxydation, allant de -3 à +7, +2, +3, +4 et +7 étant les plus courants .
Réactifs et conditions communs :
Oxydation : Le this compound peut être oxydé par des réactifs tels que le peroxyde d'hydrogène (H₂O₂) et le bismuthate de sodium (NaBiO₃).
Réduction : Le dioxyde de this compound (MnO₂) peut être réduit par du carbone pour produire du this compound métallique.
Principaux produits :
Dioxyde de this compound (MnO₂) : Formé par l'oxydation des composés du this compound(II).
Chlorure de this compound(II) (MnCl₂) : Formé par la réaction du this compound avec l'acide chlorhydrique (HCl).
Sulfate de this compound(II) (MnSO₄) : Formé par la réaction du this compound avec l'acide sulfurique (H₂SO₄)
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique dans divers domaines :
Chimie :
Technologie des batteries : Le dioxyde de this compound est utilisé dans la production de batteries, notamment les batteries alcalines et les batteries lithium-ion.
Biologie :
Cofacteur enzymatique : Le this compound est un oligo-élément essentiel qui agit comme cofacteur pour diverses enzymes, notamment la superoxyde dismutase, qui protège les cellules des dommages oxydatifs.
Médecine :
Imagerie diagnostique : Les nanoparticules à base de this compound sont utilisées comme agents de contraste en imagerie par résonance magnétique (IRM) pour le diagnostic et le traitement du cancer.
Administration de médicaments : Les nanoparticules de this compound sont explorées pour des systèmes d'administration ciblée de médicaments.
Industrie :
Fabrication de l'acier : Le this compound est un composant essentiel dans la production de l'acier, où il améliore la résistance, la ténacité et la résistance à l'usure.
5. Mécanisme d'action
Le this compound exerce ses effets par le biais de divers mécanismes, en fonction de son application :
Mécanisme biologique :
Activation enzymatique : Le this compound agit comme un cofacteur pour les enzymes impliquées dans les processus métaboliques, telles que la superoxyde dismutase, qui neutralise les radicaux libres.
Régulation des neurotransmetteurs : Le this compound est impliqué dans la régulation de la synthèse et de la libération des neurotransmetteurs, en particulier dans les systèmes dopaminergique et cholinergique.
Mécanisme industriel :
Comparaison Avec Des Composés Similaires
Le manganèse présente des similitudes avec d'autres métaux de transition, tels que le fer, le cobalt et le nickel, mais possède également des propriétés uniques :
Composés similaires :
Fer (Fe) : Comme le this compound, le fer est un métal de transition utilisé dans la fabrication de l'acier.
Unicité du this compound :
États d'oxydation : Le this compound présente une gamme plus large d'états d'oxydation par rapport au fer, au cobalt et au nickel, ce qui le rend plus polyvalent dans les réactions chimiques.
Rôle biologique : Le this compound est un oligo-élément essentiel pour la fonction enzymatique, tandis que le fer est plus souvent associé au transport de l'oxygène dans l'hémoglobine.
Propriétés
IUPAC Name |
manganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHULOQIROXLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mn | |
| Record name | MANGANESE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024169, DTXSID801314870 | |
| Record name | Manganese | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese, ion (Mn1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.93804 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Manganese appears as a lustrous, brittle, silvery solid. (NIOSH, 2022), Dry Powder; Other Solid, A lustrous, brittle, silvery solid; [NIOSH], GREY-WHITE POWDER., A lustrous, brittle, silvery solid. | |
| Record name | MANGANESE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Manganese | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/39 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MANGANESE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0174 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MANGANESE, COMPOUNDS & FUME (as Mn) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/501 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Manganese compounds and fume (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0379.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
3564 °F at 760 mmHg (NIOSH, 2023), 2061 °C, 1962 °C, 3564 °F | |
| Record name | MANGANESE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MANGANESE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/550 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MANGANESE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0174 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MANGANESE, COMPOUNDS & FUME (as Mn) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/501 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Manganese compounds and fume (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0379.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Readily dissolves in dilute mineral acids, Solubility in water: none, Insoluble | |
| Record name | MANGANESE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MANGANESE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/550 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MANGANESE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0174 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Manganese compounds and fume (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0379.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
7.2 (metal) (NIOSH, 2023) - Denser than water; will sink, 7.3 g/cu cm, Density: alpha, 7.47 at 20 °C; beta, 7.26 at 20 °C; gamma, 6.37 at 1100 °C; delta, 6.28 at 1143 °C, 7.47 g/cm³, 7.20 (metal) | |
| Record name | MANGANESE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MANGANESE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/550 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MANGANESE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0174 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MANGANESE, COMPOUNDS & FUME (as Mn) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/501 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Manganese compounds and fume (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0379.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), Vapor pressure: 5.55X10-7 Pa at 800 K; 0.00221 at 1000 K; 0.524 Pa at 1200 K; 24.9 Pa at 1400 °C /Calculated/, 1 Pa at 955 °C (solid); 10 Pa at 1074 °C (solid); 100 Pa at 1220 °C (solid); 1 kPa at 1418 °C /liquid/; 10 kPa at 1682 °C /liquid/; 100 kPa at 2060 °C /liquid/, 0 mmHg (approx) | |
| Record name | MANGANESE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MANGANESE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/550 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MANGANESE, COMPOUNDS & FUME (as Mn) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/501 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Manganese compounds and fume (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0379.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Hard grey metal, Steel grey, lustrous, hard, brittle metal, Alpha is body centered cubic; beta is cubic; delta is body centered cubic., Gamma or electrolytic manganese is face centered cubic; when stabilized at room temp it is face-centered tetragonal., For more Color/Form (Complete) data for MANGANESE, ELEMENTAL (6 total), please visit the HSDB record page. | |
CAS No. |
7439-96-5, 19768-33-3, 22325-60-6, 23317-90-0 | |
| Record name | MANGANESE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Manganese | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7439-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007439965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese, ion (Mn4 ) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019768333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese, ion (Mn1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022325606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese, ion (Mn(7+)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023317900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese, ion (Mn1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Z2K6ZL8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MANGANESE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/550 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MANGANESE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0174 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MANGANESE, COMPOUNDS & FUME (as Mn) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/501 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
2271 °F (NIOSH, 2023), 2271 °F, 1246 °C, Alpha is stable below approx 710 °C; beta is stable between 710-1079 °C; gamma is stable between 1079-1143 °C; delta is stable between 1143 °C and its melting point., 1244 °C | |
| Record name | MANGANESE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Manganese | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/39 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MANGANESE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/550 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MANGANESE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0174 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MANGANESE, COMPOUNDS & FUME (as Mn) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/501 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Manganese compounds and fume (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0379.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details








Q1: How does manganese interact with biological systems?
A1: Manganese plays an essential role in various biological processes, acting as a cofactor for enzymes like superoxide dismutase, which is crucial for antioxidant defense. [] One study found that manganese supplementation, particularly in nanoparticle form (NP-Mn2O3), influenced redox reactions in turkey cells by affecting lipid and protein oxidation and altering the activity of antioxidant enzymes. []
Q2: Is there a link between manganese deficiency and specific health conditions?
A2: Research suggests that manganese deficiency can impact various physiological processes. For instance, studies on lemon trees revealed that manganese deficiency significantly influenced phosphorus fractions in leaves, impacting their growth and development. [] In sheep, blood manganese levels were investigated for a potential link to scrapie, a neurodegenerative disease, though no significant relationship was found. []
Q3: What is known about the toxicity of manganese?
A3: While manganese is essential, excessive exposure can lead to neurotoxicity. A study on rats demonstrated that exposure to manganese chloride caused motor dysfunction, while treatment with Monoisoamyl-2, 3-Dimercaptosuccinic Acid (MiADMSA) showed promise in reducing manganese accumulation in the brain and liver, thereby mitigating neurotoxic effects. [] Similarly, research on electric welders exposed to low-level manganese revealed potential cardiovascular effects, highlighting the importance of monitoring manganese exposure in occupational settings. []
Q4: What are the characteristics of manganese oxide coatings used in water treatment?
A4: Manganese oxide coatings are crucial for removing manganese from groundwater in treatment plants. Analysis using techniques like X-ray diffraction, Raman spectroscopy, and electron paramagnetic resonance revealed that aged coatings consist of poorly crystalline manganese oxide, highlighting the importance of coating composition for effective water treatment. []
Q5: How do manganese nanoparticles enhance magnetic resonance imaging (MRI)?
A5: Manganese-enhanced magnetic resonance imaging (MEMRI) utilizes the ability of manganese ions to act as contrast agents. Studies using laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS) demonstrated a method for calibrating MEMRI to quantify manganese accumulation in rat brains, advancing the potential of MEMRI for studying neurological processes. [] This technique has been used to study myocardial calcium handling in patients with diabetes. []
Q6: What are the catalytic applications of manganese oxides?
A6: Manganese oxides exhibit promising catalytic properties. One study explored the catalytic activity of manganese oxide prepared by the glycine combustion method in decomposing resorcinol, a model pollutant. Results showed that calcination temperature significantly influenced the manganese oxide's crystallinity and, consequently, its catalytic efficiency. [] Another study focused on the use of hydrogen peroxide as a reductant for leaching valuable metals from Pacific Ocean manganese nodules in a dilute sulfuric acid environment. []
Q7: How does manganese form silicides, and what are their potential applications?
A7: High-energy resolution photoelectron spectroscopy with synchrotron radiation revealed that manganese deposition on a silicon surface leads to interfacial manganese silicide formation. Annealing these films at different temperatures results in the formation of various manganese silicides with distinct properties, paving the way for potential applications in microelectronics. []
Q8: How does manganese behave in steel alloys?
A8: The presence of manganese significantly impacts the properties of steel. Research on chromium-manganese austenitic steels showed that the formation of epsilon martensite, induced by frictional loading, improved wear resistance compared to other steel types. The addition of titanium carbide particles further enhanced this effect. [] Another study investigated the effect of manganese on the Snoek peak in low-carbon steels, a phenomenon related to carbon atom behavior in the steel matrix. []
Q9: What are the environmental implications of manganese use and disposal?
A9: Sustainable manganese management necessitates addressing potential environmental impacts. Research evaluating the microbial stability of waste forms containing manganese tailings, using biofilm formation as an indicator, revealed varying degrees of susceptibility to microbial degradation, highlighting the importance of developing environmentally sound waste management strategies. []
Q10: How are manganese complexes used in organic synthesis?
A10: Manganese complexes, particularly those containing arene ligands, have proven valuable in organic synthesis. Studies exploring the lithiation and nucleophilic substitution of (arene)chromium tricarbonyl complexes and the addition of nucleophiles to analogous manganese complexes revealed their potential for synthesizing complex molecules, including precursors to dopamine and mescaline. []
Q11: What are future research directions in manganese science?
A11: Ongoing research on manganese focuses on developing sustainable practices for its extraction and utilization. The Czech Republic's initiative to exploit manganese waste from former pyrite mining for producing high-purity manganese for batteries exemplifies this effort, emphasizing the importance of resource efficiency and waste valorization. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

